![molecular formula C10H12O B043570 2,4,6,8-Decatetraenal CAS No. 40650-87-1](/img/structure/B43570.png)
2,4,6,8-Decatetraenal
Overview
Description
2,4,6,8-Decatetraenal is a fatty aldehyde . It has a molecular formula of C10H12O .
Molecular Structure Analysis
The molecular structure of 2,4,6,8-Decatetraenal consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact mass is 148.088815 g/mol .Physical And Chemical Properties Analysis
2,4,6,8-Decatetraenal has a density of 0.9±0.1 g/cm3, a boiling point of 267.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.5±3.0 kJ/mol, and it has a flash point of 142.6±11.0 °C . The index of refraction is 1.502, and it has a molar refractivity of 48.8±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 17 Å2, and its polarizability is 19.3±0.5 10-24 cm3 . The surface tension is 30.2±3.0 dyne/cm, and it has a molar volume of 165.4±3.0 cm3 .Scientific Research Applications
Proteomics Research
Deca-2,4,6,8-tetraenal: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . Proteins are vital components of living organisms, and understanding their structure can lead to insights into how they interact with other molecules. This compound may be used as a reagent in the identification and quantification of proteins, aiding in the discovery of new biomarkers for diseases.
Mutagenesis Studies
In the field of genetics, mutagenesis is a process by which the genetic information of an organism is changed, resulting in a mutation . Deca-2,4,6,8-tetraenal can be employed in mutagenesis studies to understand the mechanisms of mutation and its effects on protein function. This can have applications in understanding genetic diseases and developing gene therapies.
Molecular Modeling
Molecular modeling: encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. The details of Deca-2,4,6,8-tetraenal, such as its molecular weight and formula (C10H12O, MW: 148.20), make it a candidate for computational studies that simulate and predict molecular properties .
Mechanism of Action
Mode of Action
As a compound useful in organic synthesis , it may interact with its targets to induce changes at the molecular level. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
It is classified as a fatty aldehyde , suggesting that it may be involved in lipid metabolism or other related biochemical pathways
Pharmacokinetics
Its solubility in benzene, chloroform, and ethyl acetate suggests that it may have good bioavailability in organisms, but more research is needed to outline its pharmacokinetic properties.
Result of Action
As a compound useful in organic synthesis , it may have diverse effects depending on the context of its use
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy. More research is needed to understand how other environmental factors may influence its action.
properties
IUPAC Name |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGETJXLJQTBY-GAXCVXDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Decatetraenal | |
CAS RN |
40650-87-1 | |
Record name | 2,4,6,8-Decatetraenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,6,8-decatetraenal contribute to DNA damage, and what role do free radicals play in this process?
A: Research suggests that 2,4,6,8-decatetraenal, a potential degradation product of the genotoxic compound fecapentaene-12, can decompose in the presence of oxygen, generating hydroxyl radicals. [] This process, akin to lipid peroxidation, produces reactive oxygen species that can interact with DNA, potentially leading to the formation of DNA adducts and contributing to DNA damage. [] While the exact mechanisms of 2,4,6,8-decatetraenal-induced genotoxicity are not fully understood, the generation of free radicals during its aerobic decomposition is likely a contributing factor.
Q2: Are there any structural similarities between the DNA adducts formed by 2,4,6,8-decatetraenal and other known DNA-damaging agents?
A: Interestingly, some DNA adducts observed in fecapentaene-12 treated DNA share similar mobility characteristics with those found in acrolein-treated DNA. [] Acrolein, a known mutagen, suggests a possible connection between the structural features of 2,4,6,8-decatetraenal (a potential degradation product of fecapentaene-12) and its ability to form DNA adducts. Further investigation into the specific adduct structures and their formation mechanisms is needed to confirm this relationship.
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